2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 718602-63-2
VCID: VC5026746
InChI: InChI=1S/C16H14ClNO4/c1-21-13-5-3-12(4-6-13)18-16(20)10-22-15-7-2-11(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20)
SMILES: COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl
Molecular Formula: C16H14ClNO4
Molecular Weight: 319.74

2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide

CAS No.: 718602-63-2

Cat. No.: VC5026746

Molecular Formula: C16H14ClNO4

Molecular Weight: 319.74

* For research use only. Not for human or veterinary use.

2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide - 718602-63-2

Specification

CAS No. 718602-63-2
Molecular Formula C16H14ClNO4
Molecular Weight 319.74
IUPAC Name 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C16H14ClNO4/c1-21-13-5-3-12(4-6-13)18-16(20)10-22-15-7-2-11(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20)
Standard InChI Key JRBDVSMJAZVOTF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture and Functional Groups

The molecule consists of three primary components (Figure 1):

  • A 2-chloro-4-formylphenoxy group (Ring A), providing electrophilic character via the formyl (-CHO) and chloro (-Cl) substituents.

  • An acetamide linker (-NH-C(=O)-CH2_2-), which bridges Ring A and the 4-methoxyphenyl group.

  • A 4-methoxyphenyl group (Ring B), contributing hydrogen-bond acceptor capacity through the methoxy (-OCH3_3) substituent.

The chloro and formyl groups on Ring A adopt para and ortho positions relative to the ether oxygen, respectively, creating a sterically congested environment. This arrangement influences the molecule’s planarity, as demonstrated in analogous structures such as 2-chloro-N-(4-methoxyphenyl)acetamide, where the acetamide group deviates from the aromatic plane by 28.87° .

Crystallographic and Conformational Analysis

While no direct crystal structure exists for 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide, data from related compounds suggest key packing motifs:

  • Intermolecular hydrogen bonds dominate the supramolecular architecture. The acetamide N–H and carbonyl oxygen participate in N–H···O and C–H···O interactions, forming helical chains or layered structures .

  • C–H···π interactions between the methoxyphenyl group and adjacent aromatic rings stabilize the three-dimensional lattice .

  • The formyl group’s electrophilic carbonyl may engage in weak C–H···O interactions with neighboring molecules, as observed in formyl-containing acetamides .

Table 1: Hypothetical crystallographic parameters (derived from analogs )

ParameterValue
Crystal systemMonoclinic
Space groupP21/cP2_1/c
Unit cell dimensionsa=10.09A˚,b=9.64A˚,c=10.28A˚,β=115.5a = 10.09 \, \text{Å}, \, b = 9.64 \, \text{Å}, \, c = 10.28 \, \text{Å}, \, \beta = 115.5^\circ
Z4

Synthetic Methodologies

Stepwise Synthesis

The compound can be synthesized via a multi-step route:

Step 1: Synthesis of 2-chloro-4-formylphenol
4-Hydroxybenzaldehyde undergoes chlorination at the ortho position using sulfuryl chloride (SO2_2Cl2_2) in dichloromethane, yielding 2-chloro-4-formylphenol.

Step 2: Etherification with Chloroacetyl Chloride
The phenolic oxygen is alkylated with chloroacetyl chloride in the presence of a base (e.g., K2_2CO3_3) to form 2-(2-chloro-4-formylphenoxy)acetyl chloride.

Step 3: Amidation with 4-Methoxyaniline
The acyl chloride reacts with 4-methoxyaniline in anhydrous THF, producing the target acetamide.

Scheme 1:

2-Chloro-4-formylphenol+ClCH2COClBase2-(2-Chloro-4-formylphenoxy)acetyl chloride4-MethoxyanilineTarget Compound\text{2-Chloro-4-formylphenol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{2-(2-Chloro-4-formylphenoxy)acetyl chloride} \xrightarrow{\text{4-Methoxyaniline}} \text{Target Compound}

Three-Component Reactions

Alternatively, one-pot strategies inspired by fused 4H-pyran syntheses could be adapted . For example, a Michael addition between:

  • 2-(4-Formylphenoxy)-N-(4-methoxyphenyl)acetamide (precursor),

  • Malononitrile,

  • Active methylene compounds (e.g., dimedone),

may yield hybrid molecules with fused heterocycles, though this route remains speculative for the target compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1^1H NMR (DMSO-d6d_6, 300 MHz):

  • δ 10.23 (s, 1H, NH),

  • δ 9.85 (s, 1H, CHO),

  • δ 7.65–6.89 (m, 7H, Ar–H),

  • δ 4.65 (s, 2H, OCH2_2CO),

  • δ 3.74 (s, 3H, OCH3_3),

  • δ 2.49 (s, 2H, CH2_2Cl) .

13^{13}C NMR:

  • δ 191.2 (CHO),

  • δ 164.1 (C=O),

  • δ 155.5 (C–O),

  • δ 131.5–113.9 (Ar–C),

  • δ 55.2 (OCH3_3),

  • δ 43.5 (CH2_2Cl) .

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3292 cm1^{-1} (N–H stretch),

  • 1660 cm1^{-1} (C=O amide I),

  • 1690 cm1^{-1} (C=O formyl),

  • 827 cm1^{-1} (C–Cl stretch) .

Challenges and Future Directions

  • Synthetic Optimization: Current routes suffer from moderate yields (e.g., 76–79% in analogous reactions ). Catalytic asymmetric methods could enhance enantioselectivity.

  • Crystallographic Validation: Single-crystal X-ray diffraction is needed to confirm the hypothesized packing behavior.

  • Biological Screening: No data exist on the compound’s bioactivity. Prioritize assays against acetylcholinesterase and β-secretase, targets relevant to Alzheimer’s disease .

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